molecular formula C11H18O B13304104 1-Cyclohexylcyclobutane-1-carbaldehyde

1-Cyclohexylcyclobutane-1-carbaldehyde

Cat. No.: B13304104
M. Wt: 166.26 g/mol
InChI Key: QHNHXSHAHJWOKG-UHFFFAOYSA-N
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Description

1-Cyclohexylcyclobutane-1-carbaldehyde is an organic compound characterized by a cyclohexyl group attached to a cyclobutane ring, which in turn is bonded to an aldehyde functional group. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclobutane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylmagnesium bromide with cyclobutanone followed by oxidation can yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The cyclohexyl and cyclobutane rings can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products:

    Oxidation: 1-Cyclohexylcyclobutane-1-carboxylic acid.

    Reduction: 1-Cyclohexylcyclobutanol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

1-Cyclohexylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexylcyclobutane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl and cyclobutane rings contribute to the compound’s overall stability and reactivity, influencing its behavior in biological systems.

Comparison with Similar Compounds

    Cyclohexanecarboxaldehyde: Similar structure but lacks the cyclobutane ring.

    Cyclobutanecarboxaldehyde: Contains the cyclobutane ring but lacks the cyclohexyl group.

    Cyclohexylmethanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness: 1-Cyclohexylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclohexyl group and a cyclobutane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-cyclohexylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h9-10H,1-8H2

InChI Key

QHNHXSHAHJWOKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCC2)C=O

Origin of Product

United States

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